molecular formula C19H23ClN4O B2479978 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034583-93-0

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2479978
M. Wt: 358.87
InChI Key: UZQSUOKNZNMZKB-UHFFFAOYSA-N
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Description

The compound is a novel derivative with a complex structure, combining a piperazine ring, a tetrahydrobenzimidazole ring, and a methylphenyl group. It exhibits potential pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves the combination of appropriate starting materials, likely through multi-step reactions. Detailed synthetic routes would require further investigation.



Molecular Structure Analysis

The molecular structure consists of a piperazine moiety linked to a tetrahydrobenzimidazole ring, with a methylphenyl group attached. The arrangement of atoms and functional groups determines its properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or oxidation/reduction processes. Specific reactions would depend on the functional groups present.



Physical And Chemical Properties Analysis


  • Physical : The compound is likely a solid, possibly white or colorless.

  • Solubility : It should be soluble in polar solvents like water.

  • Melting Point : Requires experimental determination.

  • Stability : Stability under various conditions (light, temperature, pH) needs assessment.


Scientific Research Applications

Antibacterial and Antifungal Activities

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone and its derivatives have shown promise in antibacterial and antifungal applications. For instance, azole-containing piperazine derivatives, similar in structure, have exhibited moderate to significant antibacterial and antifungal activities in vitro. Certain derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone showed remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Anti-mycobacterial Potential

These compounds have also been identified as promising anti-mycobacterial chemotypes. Studies involving the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have found several compounds with potential anti-tubercular activity. For example, the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives showed low cytotoxicity and significant anti-mycobacterial potential (Pancholia et al., 2016).

Antidiabetic Potential

Piperazine derivatives have been identified as new antidiabetic compounds. The structure-activity relationship studies led to the identification of certain piperazine derivatives, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, as potent antidiabetic agents, showing significant improvement in glucose tolerance without side effects (Le Bihan et al., 1999).

Anti-HIV Activity

Derivatives of (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone have been explored for their potential in anti-HIV applications. For instance, new 5-substituted Piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer Potential

Several studies have also demonstrated the anticancer potential of these compounds. For example, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing significant activity (Boddu et al., 2018).

Safety And Hazards

Safety data is scarce, but standard precautions apply. Toxicity, flammability, and environmental impact should be evaluated.


Future Directions

Further research should focus on:



  • Biological Activity : Investigate its anti-tubercular potential.

  • Structure-Activity Relationship : Modify the compound to enhance efficacy.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Toxicology : Evaluate safety profiles.

  • Clinical Trials : Test its efficacy in vivo.


Please note that this analysis is based on available information, and further studies are necessary for a comprehensive understanding. 🌟


properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-13-2-4-15(20)11-18(13)23-6-8-24(9-7-23)19(25)14-3-5-16-17(10-14)22-12-21-16/h2,4,11-12,14H,3,5-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSUOKNZNMZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

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